molecular formula C15H14FNO4 B5591561 Dimethyl 4-(4-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(4-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B5591561
M. Wt: 291.27 g/mol
InChI Key: VRKCCHLVONZTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 4-(4-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the class of 1,4-dihydropyridines. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of the fluorophenyl group enhances its pharmacological properties, making it a compound of interest in various scientific research fields.

Scientific Research Applications

Dimethyl 4-(4-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, many drugs work by binding to specific proteins in the body and modulating their activity .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research would depend on the specific properties and potential applications of the compound. Pyridine derivatives are widely used in the synthesis of pharmaceuticals, agrochemicals, dyes, and food additives, so there could be many potential directions for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(4-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-component reaction. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent. The presence of a catalyst, such as zinc oxide, can enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of microwave irradiation has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(4-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another 1,4-dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: Known for its longer duration of action compared to other dihydropyridines.

    Felodipine: Similar in structure but with different pharmacokinetic properties.

Uniqueness

Dimethyl 4-(4-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the fluorophenyl group, which enhances its lipophilicity and pharmacological activity. This makes it a valuable compound for further research and development in medicinal chemistry .

Properties

IUPAC Name

dimethyl 4-(4-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4/c1-20-14(18)11-7-17-8-12(15(19)21-2)13(11)9-3-5-10(16)6-4-9/h3-8,13,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKCCHLVONZTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC=C(C1C2=CC=C(C=C2)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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